1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-

X-ray crystallography Regioisomer identification Solid-state structure

1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- (CAS 105855-71-8; molecular formula C22H32N4O4S2; MW 480.64; synonym: 1,4-ditosyl-cyclen) is a diprotected derivative of the macrocyclic tetraamine cyclen, bearing two p-toluenesulfonyl (tosyl) groups at the 1- and 4-positions of the 12-membered ring. The compound is a crystalline solid (mp 190–192 °C) that serves as a regioisomerically defined intermediate in the synthesis of 1,4-disubstituted tetraazamacrocyclic chelators, including DOTA-type ligands for MRI contrast agents and radiopharmaceuticals.

Molecular Formula C22H32N4O4S2
Molecular Weight 480.6 g/mol
CAS No. 105855-71-8
Cat. No. B8266918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-
CAS105855-71-8
Molecular FormulaC22H32N4O4S2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCNCCNCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C22H32N4O4S2/c1-19-3-7-21(8-4-19)31(27,28)25-15-13-23-11-12-24-14-16-26(18-17-25)32(29,30)22-9-5-20(2)6-10-22/h3-10,23-24H,11-18H2,1-2H3
InChIKeyNIXUPJGGFUBKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane (CAS 105855-71-8): Procurement-Grade Identity, Specifications, and Comparator Landscape


1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- (CAS 105855-71-8; molecular formula C22H32N4O4S2; MW 480.64; synonym: 1,4-ditosyl-cyclen) is a diprotected derivative of the macrocyclic tetraamine cyclen, bearing two p-toluenesulfonyl (tosyl) groups at the 1- and 4-positions of the 12-membered ring [1]. The compound is a crystalline solid (mp 190–192 °C) [2] that serves as a regioisomerically defined intermediate in the synthesis of 1,4-disubstituted tetraazamacrocyclic chelators, including DOTA-type ligands for MRI contrast agents and radiopharmaceuticals [3]. Its closest regioisomeric analog, 1,7-bis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane (CAS 134448-29-6), is formed preferentially under standard direct tosylation conditions, making the 1,4-isomer a specialty item that must be either isolated from mixed isomer batches or prepared via alternative synthetic routes [1].

Why Cyclen Tosyl Protection Regioisomers Are Not Interchangeable: The 1,4- vs. 1,7-Ditosyl Differentiation Imperative


Cyclen (1,4,7,10-tetraazacyclododecane) possesses four chemically similar but topologically distinct secondary amine nitrogens. Direct tosylation under standard conditions (pyridine solvent, Dumont protocol) yields the 1,7-ditosyl regioisomer with high selectivity, while the 1,4-ditosyl isomer is either absent or present as a minor component [1]. The 1,4-isomer was long considered inaccessible via direct tosylation, having previously only been prepared through multistep Richman-Atkins macrocyclization of open-chain ditosylate precursors . The two regioisomers differ fundamentally in the spatial relationship between their unprotected NH groups (cisoid 1,4- vs. transannular 1,7-arrangement), which dictates the geometry and denticity of downstream chelators. A 1,4-diprotected intermediate is mandatory when the target ligand requires functionalization at the 1- and 4-positions specifically—for example, in the synthesis of cis-1,4-disubstituted DOTA analogs or cryptands where the 1,7-isomer would produce an architecturally distinct and functionally non-equivalent product [2]. Simply substituting the 1,7-isomer for the 1,4-isomer in such synthetic schemes results in incorrect constitutional isomer formation.

Quantitative Differentiation Evidence: 1,4-Ditosyl-Cyclen vs. Competing Regioisomers and Protection Strategies


Unambiguous Regioisomeric Assignment by Single-Crystal X-ray Diffraction: 1,4- vs. 1,7-Ditosyl-Cyclen

The 1,4-ditosyl regioisomer of cyclen (CAS 105855-71-8) has been unambiguously identified by single-crystal X-ray diffraction, providing definitive structural proof that distinguishes it from the 1,7-isomer. In the direct tosylation of cyclen, both disubstituted isomers are formed, but the 1,7-isomer is the statistically disfavored yet predominant product [1]. The crystal structure of the 1,4-isomer (CCDC deposition no. 191103; orthorhombic, space group Pbcn, Z = 4, a = 23.0510(13), b = 10.2219(8), c = 10.2806(5) Å, V = 2422.4(3) ų) reveals a twofold rotational symmetry with the dimethylene unit between substituted nitrogens adopting an anti configuration (torsion angle 169.4°) and intermolecular hydrogen bonding between NH groups and sulfonyl oxygens forming chains along the c-axis [1]. In contrast, the 1,7-isomer crystallizes as small needles with a distinct ¹H NMR signature: the 1,4-isomer displays resonances at δ 7.73 (4H, d), 3.53 (4H, s), 3.14 (4H, t), 1.99 (4H, t), 2.73 (4H, s), while the 1,7-isomer shows δ 7.75 (4H, d), 3.19 (8H, t), 2.87 (8H, t) [1]. This crystallographic proof of identity is essential for procurement: it guarantees that the material received is the correct regioisomer, not the more common 1,7-isomer, avoiding downstream synthesis of incorrect constitutional isomers.

X-ray crystallography Regioisomer identification Solid-state structure

Differential Yield Under Direct Tosylation: Limited Availability Drives Procurement Strategy

Under the direct tosylation conditions using triethylamine/chloroform (the standard route to 1-monotosyl-cyclen), the 1,4-ditosyl isomer is a minor byproduct. Quantitative analysis of the crystalline ditosylamide mixture revealed that the 1,4-isomer constitutes approximately 30% of the ditosyl fraction, corresponding to an overall yield of 4% based on starting cyclen, compared to 8% for the 1,7-isomer and 68% for the desired 1-monotosyl product, with 19% unreacted cyclen recovered [1]. In contrast, when the tosylation is performed in pyridine (the Dumont protocol), the 1,7-ditosyl isomer is obtained with high selectivity and good yield, and the 1,4-isomer is not detected as a byproduct [2]. This means that commercial supplies of the 1,4-ditosyl isomer depend either on labor-intensive separation from mixed isomer batches (facilitated by differing crystal habits—cubes for 1,4- vs. needles for 1,7-) or on an alternative macrocyclization approach using pre-formed open-chain ditosylates . The scarcity of the 1,4-isomer is reflected in its commercial pricing: approximately €611/250mg and €1,440/1g (93% purity, Macklin catalog), substantially higher than the 1,7-isomer [3].

Synthetic yield Regioselectivity Reaction optimization

Physical Separation by Crystal Habit: A Practical Advantage Over Chromatographic Purification

The 1,4- and 1,7-ditosyl isomers of cyclen can be physically separated based on their distinct crystal morphologies rather than by chromatography. The 1,4-isomer crystallizes as relatively large pale yellow cubes, while the 1,7-isomer forms very small needle-like crystals [1]. This difference in crystal habit (cubic vs. acicular) allows for mechanical separation or fractional crystallization, which is advantageous because silica gel chromatography of these polar sulfonamides is often tedious and low-yielding [1]. The authors of the definitive study explicitly noted that 'the isomers can be separated by virtue of their differing crystal habits rather than by chromatography so that exclusive synthesis of the 1,4-ditosylamide is not necessarily required' [1]. In contrast, separation of other cyclen regioisomer pairs (e.g., 1,4- vs. 1,7-dibenzyloxycarbonyl-cyclen) typically requires chromatographic methods with significant material loss [2].

Crystal engineering Purification Process chemistry

Essential Intermediate for 1,4-Disubstituted DOTA-Type Chelators: The Oxamide Route

The 1,4-ditosyl-cyclen scaffold is uniquely suited for the synthesis of cis-1,4-disubstituted tetraazamacrocyclic chelators via the oxamide route. Bellouard et al. demonstrated that cyclen oxamides (prepared from 1,4-diprotected cyclen intermediates) serve as versatile precursors for symmetrically or asymmetrically 1,4-disubstituted derivatives in good yields [1]. This pathway is inaccessible from the 1,7-isomer, which directs substitution to the transannular positions. Furthermore, Li and Wong reported a high-yield, regioselective synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane—a direct precursor to 1,4-DO2A and asymmetric DOTA analogs—using 1,4-ditosyl-cyclen as the key intermediate [2]. The 1,4-geometry is essential for preparing chelators with cis-disposed pendant arms, which exhibit distinct metal coordination geometries (e.g., twisted square antiprism) compared to their 1,7-counterparts, directly affecting MRI relaxivity and radiometal complexation kinetics [3].

DOTA synthesis MRI contrast agents Bifunctional chelators

Pharmaceutical Impurity Standard: Gadobutrol Impurity 129 vs. Gadobutrol Impurity 3

CAS 105855-71-8 is specifically designated as Gadobutrol Impurity 129 in pharmaceutical impurity reference standard catalogs . Gadobutrol (Gd-DO3A-butrol; Gadovist®) is a widely used macrocyclic gadolinium-based MRI contrast agent whose manufacturing process involves cyclen tosylation intermediates. The 1,7-ditosyl isomer (CAS 134448-29-6) is separately cataloged as Gadobutrol Impurity 3 [1]. The distinct impurity numbering reflects the regulatory requirement to identify, quantify, and control each process-related impurity individually. Commercial impurity reference standards of 105855-71-8 are supplied with comprehensive Certificates of Analysis (COA) including HPLC purity data, NMR, and mass spectrometry, meeting ICH guideline requirements for ANDA/DMF submissions . Typical commercial purity specification for the research-grade material is 93% (HPLC) [2], while impurity reference standards may be supplied at higher purity with full characterization.

Pharmaceutical quality control Impurity profiling Gadobutrol

Molecular Symmetry and Hydrogen-Bonding Architecture: Structural Differentiation Relevant to Supramolecular Assembly

The 1,4-ditosyl-cyclen molecule possesses crystallographic C₂ symmetry (the molecule lies on a twofold rotational axis in the crystal), with one anti-configured dimethylene bridge (torsion angle 169.4° about C1–C1′) and three gauche bridges (−57.7° and −74.9°). Adjacent molecules are linked by pairs of N–H···O=S hydrogen bonds between NH groups and sulfonyl oxygens, forming extended chains parallel to the crystallographic c-axis [1]. This hydrogen-bonding network is a direct consequence of the cis-1,4 arrangement of the two unprotected NH groups; the 1,7-isomer, with its transannular NH arrangement, would be expected to exhibit a different supramolecular architecture. The ordered hydrogen-bonding pattern confers a higher melting point (190–192 °C) [2] compared to related mono-tosyl cyclen derivatives, and may influence solubility and crystallization behavior during large-scale processing.

Supramolecular chemistry Hydrogen bonding Crystal engineering

Procurement-Relevant Application Scenarios for 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane (CAS 105855-71-8)


Synthesis of cis-1,4-Disubstituted DOTA-Type Bifunctional Chelators for Targeted MRI Contrast Agents

Research groups developing bifunctional DOTA chelators for targeted MRI or PET imaging require the 1,4-ditosyl-cyclen intermediate specifically to install pendant arms at the cis-1,4-positions. The oxamide route (Bellouard et al., 1999) and the direct N-alkylation pathway (Li & Wong, 2003) both rely on 1,4-diprotected cyclen as the entry point [1]. The resulting cis-1,4-disubstituted DOTA derivatives exhibit distinct metal coordination geometry and thermodynamic stability compared to 1,7-substituted analogs, which directly impacts in vivo complex stability and gadolinium retention—a critical safety parameter for clinical MRI contrast agents [2]. Procurement should specify CAS 105855-71-8 with ≥93% purity and request an XRD or ¹H NMR certificate to confirm regioisomeric identity.

Pharmaceutical Impurity Reference Standard for Gadobutrol (Gadovist®) Manufacturing Quality Control

Quality control and analytical development laboratories validating gadobutrol API manufacturing processes require Gadobutrol Impurity 129 (CAS 105855-71-8) as a reference standard for HPLC method development, system suitability testing, and impurity limit verification . The 1,4-ditosyl isomer is a process-related impurity that must be monitored separately from the 1,7-ditosyl isomer (Gadobutrol Impurity 3, CAS 134448-29-6), as the two regioisomers have distinct chromatographic retention times and must be quantified individually per ICH Q3A guidelines. Procurement should be from suppliers providing full COA documentation with HPLC purity, NMR, and HRMS data suitable for regulatory submission support.

Synthesis of Cryptands and Macrobicyclic Ligands via 1,4-Directional Functionalization

The 1,4-ditosyl-cyclen scaffold serves as a key building block for cryptands and macrobicyclic ligands where the cis-1,4-geometry pre-organizes the macrocycle for cage formation. Montembault et al. (1999) demonstrated that 1,7-di(ethylacetate)-4,10-ditosyl-cyclen can be subjected to aminolysis with diamines to generate cryptands ; the 1,4-ditosyl isomer is the requisite precursor for the corresponding cis-cryptand architecture. For procurement in this application, the regioisomeric purity of the 1,4-ditosyl starting material is critical: contamination with the 1,7-isomer would lead to a mixture of cryptand constitutional isomers that may be inseparable.

Solid-State Supramolecular Chemistry and Crystal Engineering Studies

The well-defined crystal structure and hydrogen-bonding network of 1,4-ditosyl-cyclen (orthorhombic Pbcn, N–H···O=S chains) make it a model compound for studying sulfonamide hydrogen-bonding motifs in macrocyclic systems [3]. Researchers in crystal engineering and supramolecular chemistry can exploit the predictable crystallization behavior for co-crystal screening or as a precursor to metal-organic frameworks incorporating cyclen-based linkers. The compound's high melting point (190–192 °C) and non-hygroscopic crystalline nature ensure reliable handling and long-term storage stability.

Quote Request

Request a Quote for 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.